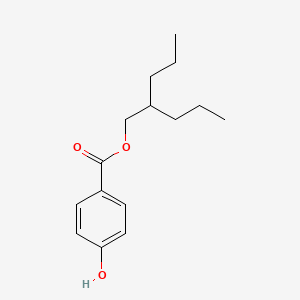
2-Propylpentyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpentyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid. This compound is part of the paraben family, which is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its preservative properties. The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-propylpentyl alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-propylpentanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-Hydroxybenzoic acid+2-PropylpentanolH2SO42-Propylpentyl 4-hydroxybenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Propylpentyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed back to 4-hydroxybenzoic acid and 2-propylpentanol in the presence of a strong acid or base.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2-propylpentanol.
Oxidation: Quinones and other oxidized derivatives of 4-hydroxybenzoic acid.
Scientific Research Applications
2-Propylpentyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in drug formulations due to its preservative properties.
Industry: Widely used in cosmetics and personal care products as a preservative to extend shelf life and prevent microbial growth.
Mechanism of Action
The primary mechanism of action of 2-Propylpentyl 4-hydroxybenzoate is its ability to inhibit microbial growth. This is achieved by disrupting the cell membrane of bacteria and fungi, leading to leakage of intracellular contents and eventual cell death. The compound may also interfere with DNA and RNA synthesis, further inhibiting microbial proliferation.
Comparison with Similar Compounds
2-Propylpentyl 4-hydroxybenzoate is similar to other parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben. These compounds share a common 4-hydroxybenzoic acid backbone but differ in the length and structure of the esterifying alcohol group. The uniqueness of this compound lies in its specific ester group, which may confer different solubility and antimicrobial properties compared to other parabens.
List of Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Properties
CAS No. |
817210-89-2 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-propylpentyl 4-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-3-5-12(6-4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 |
InChI Key |
CNQMDFDSXNSSMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)COC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

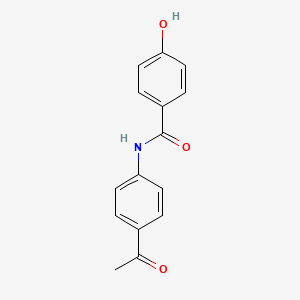
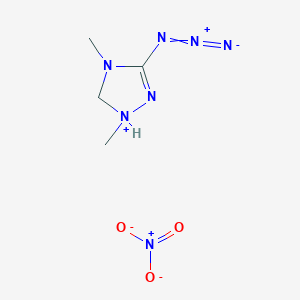
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
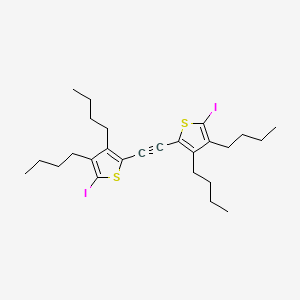
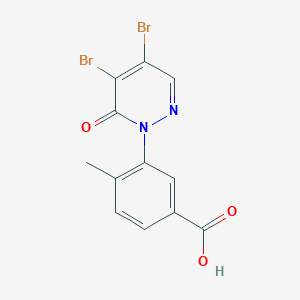
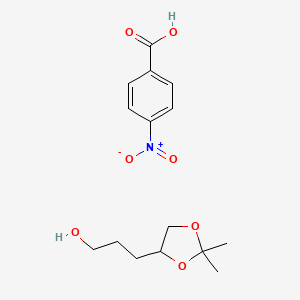
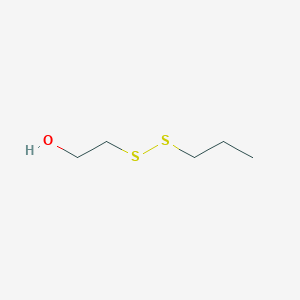
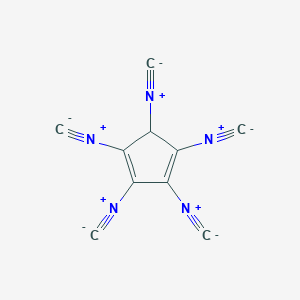
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
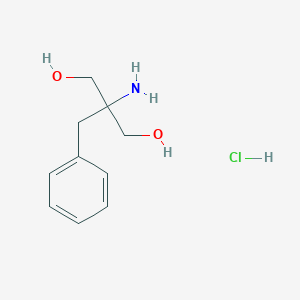
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
